molecular formula C7H16N2O2 B1280331 Tert-butyl 2-ethylhydrazinecarboxylate CAS No. 476362-41-1

Tert-butyl 2-ethylhydrazinecarboxylate

Cat. No.: B1280331
CAS No.: 476362-41-1
M. Wt: 160.21 g/mol
InChI Key: AGBGVIVRTPGQSC-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethylhydrazinecarboxylate is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pesticide Development

Tert-butyl 2-ethylhydrazinecarboxylate derivatives, specifically N-tert-butyl-N,N'-diacylhydrazines, have been identified as nonsteroidal ecdysone agonists used as environmentally benign pest regulators. A study involving the synthesis of new N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole demonstrated that these compounds possess significant insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. This suggests their potential role in novel pesticide development (Wang et al., 2011).

Organic Chemistry and Drug Synthesis

In the field of organic chemistry, this compound has been utilized in various synthesis processes. For instance, its application in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as ecofriendly ester sources has been reported. This process is significant for the efficient preparation of various quinoxaline-3-carbonyl compounds, indicating its importance in the synthesis of bioactive natural products and synthetic drugs (Xie et al., 2019).

Synthesis of Heterocyclic Compounds

This compound has also been employed in the synthesis of complex heterocyclic compounds. For example, it has been used in a two-step synthesis process to create hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione and related compounds. These heterocycles have potential applications in various areas of chemical research (Obreza & Urleb, 2003).

Chemical Characterization and Analysis

Studies on compounds derived from this compound have provided insights into their chemical structure and properties. For instance, the synthesis and crystal structure analysis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one offers valuable information on the molecular interactions and stability of such compounds (Xu et al., 2006).

Safety and Hazards

  • Precautionary Statements : P210 (Keep away from heat/sparks/open flames/hot surfaces), P240 (Ground/bond container and receiving equipment), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P362 (Take off contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)

Future Directions

Research on Tert-butyl 2-ethylhydrazinecarboxylate continues to explore its applications in organic synthesis, potential derivatives, and novel reactions. Further investigations into its reactivity and biological properties may uncover new avenues for its utilization .

Mechanism of Action

Target of Action

Tert-butyl 2-ethylhydrazinecarboxylate is a chemical compound with the molecular formula C7H16N2O2 The primary targets of this compound are currently not well-documented in the literature

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.97 , suggesting that it may have good bioavailability

Properties

IUPAC Name

tert-butyl N-(ethylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-5-8-9-6(10)11-7(2,3)4/h8H,5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBGVIVRTPGQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458261
Record name tert-butyl 2-ethylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476362-41-1
Record name tert-butyl 2-ethylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of N′-ethylidene-hydrazinecarboxylic acid tert-butyl ester (5.0 g, 32 mmol), acetic acid (48 μL) and PtO2 (250 mg) in ethanol (50 mL) was shaken under a 40 psi pressure of H2 in a Parr hydrogenator for 24 h. The mixture was filtered through Celite to provide N′-ethylhydrazinecarboxylic acid tert-butyl ester (5 g) as a clear oil. MS (ESI+) for C7H16N2O2 m/z 161.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
48 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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